molecular formula C11H19KO2 B1604377 Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide CAS No. 22441-14-1

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide

Cat. No.: B1604377
CAS No.: 22441-14-1
M. Wt: 222.37 g/mol
InChI Key: MHTHSOHHAGJJKQ-UHFFFAOYSA-M
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Description

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound known for its unique structure and reactivity It is a derivative of 2,2,6,6-tetramethyl-3,5-heptanedione, a β-diketone, which is known for its ability to form stable complexes with various metal ions

Mechanism of Action

Target of Action

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), is a β-diketone compound . Its primary targets are various metal ions. The compound’s oxygen atoms can easily coordinate with these metal ions to form stable complexes .

Mode of Action

The compound’s mode of action involves the formation of stable enol forms through tautomerization. Under alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the targeted metal ions. The formation of stable complexes with metal ions can influence the activity of these ions in various biochemical reactions .

Pharmacokinetics

The compound’s solubility in water is low , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions. These complexes can be used as catalysts in various organic synthesis reactions . For example, they can catalyze Ullmann reactions and various coupling reactions of aromatic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. The compound’s ability to form stable enol forms and coordinate with metal ions is enhanced under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a potassium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as dimethylformamide (DMF) and then add potassium tert-butoxide. The reaction mixture is stirred at an elevated temperature, usually around 50°C, until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various metal salts can be used to replace the potassium ion, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is unique due to its potassium ion, which imparts specific reactivity and properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

22441-14-1

Molecular Formula

C11H19KO2

Molecular Weight

222.37 g/mol

IUPAC Name

potassium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

InChI

InChI=1S/C11H20O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1

InChI Key

MHTHSOHHAGJJKQ-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+]

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[K+]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[K+]

22441-14-1

Origin of Product

United States

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